1-benzyl-1H-indole-3-carbaldehyde

Lipophilicity Drug-likeness Physicochemical property

This N-benzylindole-3-carbaldehyde is the structurally integral Oncrasin pharmacophore — patented for oncogenic Ras-specific cytotoxicity and RNA polymerase II C-terminal domain inhibition. Unlike generic indole-3-carbaldehydes, the N-benzyl substituent (logP ~3.5) confers distinct reactivity and biological profiles essential for SAR-driven medicinal chemistry. The C-3 aldehyde enables Schiff base formation, Nazarov electrocyclization, and Mannich couplings for pro-apoptotic agent development. Also applied in fluorescent Fe³⁺ sensing via indenofluorene derivative BDP. Insist on this specific N-benzyl scaffold — N-methyl or unsubstituted analogs cannot substitute. ≥98% purity. For research use only.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 10511-51-0
Cat. No. B078078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1H-indole-3-carbaldehyde
CAS10511-51-0
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O
InChIInChI=1S/C16H13NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11-12H,10H2
InChIKeyOXCITQLDOUGVRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1H-indole-3-carbaldehyde (CAS 10511-51-0): Key Properties and Procurement Baseline for N-Benzylated Indole-3-carbaldehyde Building Blocks


1-Benzyl-1H-indole-3-carbaldehyde (CAS 10511-51-0) is an N-alkylindole derivative featuring a benzyl substituent at the indole nitrogen and a formyl group at the 3-position, with the molecular formula C₁₆H₁₃NO and a molecular weight of 235.28 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, characterized by a melting point of 107 °C, a boiling point of 439.8 °C at 760 mmHg, a density of 1.1 g/cm³, and a predicted logP of approximately 3.33–3.73, indicating moderate lipophilicity [1]. The presence of both the electrophilic aldehyde moiety and the N-benzyl substituent enables this scaffold to participate in condensation reactions, Mannich-type couplings, and Nazarov-type electrocyclizations, while the N-benzyl group confers distinct reactivity and biological activity profiles compared to non-benzylated or differently substituted indole-3-carbaldehyde analogs .

Why Generic Substitution of 1-Benzyl-1H-indole-3-carbaldehyde (CAS 10511-51-0) Fails: Evidence-Based Differentiation from Unsubstituted and Differently Substituted Indole-3-carbaldehydes


Indole-3-carbaldehyde derivatives are not interchangeable building blocks; subtle structural variations at the N-1 position profoundly alter lipophilicity, reactivity, and biological activity. The N-benzyl substituent in 1-benzyl-1H-indole-3-carbaldehyde increases lipophilicity (logP ~3.3–3.7) relative to the unsubstituted parent indole-3-carbaldehyde, which lacks this hydrophobic benzyl moiety and consequently exhibits different physicochemical and biological profiles [1]. Furthermore, this compound has been specifically patented as an oncogenic Ras-specific cytotoxic Oncrasin compound and studied for its inhibitory effect on the C-terminal domain of RNA polymerase II — a distinct therapeutic application not claimed for unsubstituted or N-methyl analogs . Substitution with alternative N-alkyl groups (e.g., methyl, ethyl, propyl) or core modifications (e.g., 5-methyl, 2-methyl) yields compounds with different molecular geometries, lipophilicities, and biological activities, as demonstrated by structure-activity relationship (SAR) studies showing that N-propylindole derivatives exhibit the highest cytotoxicity among N-alkylindole series [2]. Generic substitution without rigorous experimental validation therefore risks altered synthetic outcomes and divergent biological results.

Quantitative Differentiation Evidence for 1-Benzyl-1H-indole-3-carbaldehyde (CAS 10511-51-0) Versus Closest Analogs


Lipophilicity (logP) Differentiation: 1-Benzyl-1H-indole-3-carbaldehyde Versus Unsubstituted Indole-3-carbaldehyde

1-Benzyl-1H-indole-3-carbaldehyde exhibits a predicted logP of 3.33 (ALOGPS) to 3.73 (ChemAxon), which is substantially higher than that of the unsubstituted parent compound 1H-indole-3-carbaldehyde due to the hydrophobic benzyl substituent at the N-1 position [1]. The increased lipophilicity directly impacts membrane permeability and biological distribution — a critical consideration in medicinal chemistry applications where enhanced cellular uptake is desirable.

Lipophilicity Drug-likeness Physicochemical property

Analytical Purity Standards: >98.0% (HPLC) Grade Differentiation for Procurement Specifications

Commercially available 1-benzyl-1H-indole-3-carbaldehyde is offered at purity specifications ranging from ≥95% (standard technical grade) to >98.0% as determined by HPLC and volumetric analysis [1]. The >98.0% (HPLC) grade, available from suppliers such as TCI, provides enhanced batch-to-batch consistency and reduced impurity profiles, which is particularly critical for sensitive applications including RNA polymerase II inhibitor synthesis and fluorescent chemosensor development [1]. The melting point specification for high-purity material is 106.0–110.0 °C, with NMR confirmation of structure provided [1].

Analytical chemistry Quality control Procurement specification

Synthetic Yield Benchmark: 96% Yield in N-Benzylation Protocol Establishes Process Efficiency

A documented synthetic route for 1-benzyl-1H-indole-3-carbaldehyde achieves a 96% isolated yield (38.8 g scale, off-white powder) using nucleophilic substitution conditions . Alternative protocols utilizing K₂CO₃ in CH₃CN/DMF for N-benzylation of indole-3-carbaldehyde have been reported with 78.81% yield . This nearly 20% absolute yield differential demonstrates that protocol selection significantly impacts synthetic efficiency and material cost.

Organic synthesis Process chemistry Yield optimization

Fluorescent Chemosensor Application: BDP Derivative Exhibits Selective Fe³⁺ Detection in Aqueous DMSO

1-Benzyl-1H-indole-3-carbaldehyde serves as a key starting material for synthesizing the indenofluorene derivative BDP (11-(1-benzyl-1H-indol-3-yl)-10,12-dihydrodiindeno[1,2-b:2',1'-e]-pyridine), which functions as a selective fluorescent chemosensor for Fe³⁺ ion detection [1]. BDP forms a 2:1 complex with Fe³⁺ and exhibits fluorescent quenching behavior, enabling selective detection of Fe³⁺ among a range of cations in an aqueous DMSO environment [1]. The N-benzyl group on the indole core contributes to the molecular architecture that enables this selective recognition — a property not demonstrated with unsubstituted indole-3-carbaldehyde-derived chemosensors under identical conditions.

Fluorescent chemosensor Analytical chemistry Fe³⁺ detection

Recommended Application Scenarios for 1-Benzyl-1H-indole-3-carbaldehyde (CAS 10511-51-0) Based on Evidence-Based Differentiation


Synthesis of RNA Polymerase II C-Terminal Domain Inhibitors and Oncrasin-Class Anticancer Agents

1-Benzyl-1H-indole-3-carbaldehyde has been patented as an oncogenic Ras-specific cytotoxic Oncrasin compound and studied for its inhibitory effect on the C-terminal domain of RNA polymerase II . Researchers developing small-molecule inhibitors targeting RNA polymerase II or Ras-driven cancers should prioritize this specific N-benzylindole-3-carbaldehyde scaffold over unsubstituted or N-alkyl analogs, as the benzyl substituent at N-1 is structurally integral to the Oncrasin pharmacophore .

Fluorescent Chemosensor Development for Transition Metal Ion Detection

The reaction of 1-benzyl-1H-indole-3-carbaldehyde with indan-1-one yields the indenofluorene derivative BDP, which demonstrates selective fluorescent sensing of Fe³⁺ ions in aqueous DMSO via a 2:1 complex formation with fluorescent quenching behavior [1]. This application scenario is supported by comprehensive photophysical characterization including Stokes shift, dipole moment, oscillator strength, and fluorescence quantum yield assessments across solvents of varying polarity [1].

Synthesis of Apoptotic Anti-Proliferative Hybrid Molecules via Indole-Hydrazonoindolinone Conjugation

The aldehyde functionality at the C-3 position of 1-benzyl-1H-indole-3-carbaldehyde enables Schiff base formation and subsequent conjugation with hydrazonoindolin-2-one scaffolds to generate pro-apoptotic anti-proliferative agents . SAR studies indicate that N-alkyl substitution on the indole core modulates cytotoxicity against MCF-7, HepG-2, and HCT-116 cancer cell lines, with N-propylindole derivatives showing the highest potency (e.g., compound 6n: MCF-7 IC₅₀ = 1.04 μM) . While 1-benzyl-1H-indole-3-carbaldehyde is a precursor to such N-substituted indole libraries, researchers should note that alternative N-alkyl groups (e.g., n-propyl) may confer enhanced cytotoxicity for specific cancer targets .

Multi-Component Reactions (MCRs) for Complex Heterocyclic Scaffold Assembly

As an N-alkylindole-3-carbaldehyde derivative, this compound serves as a versatile precursor in multi-component reactions (MCRs) for generating biologically active heterocyclic structures . The combination of electrophilic aldehyde reactivity and the N-benzyl substituent (which modulates lipophilicity and steric properties) makes this compound particularly suitable for Nazarov-type electrocyclizations, Mannich-type couplings with aldehydes and secondary amines, and condensation reactions yielding chalcones and hydrazones .

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